2-Thiophenepropanamine, alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)butan-2-amine is an organic compound that features a thiophene ring attached to a butan-2-amine chain Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)butan-2-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method is the condensation reaction, where thiophene is reacted with butan-2-amine under controlled conditions. The reaction may involve catalysts such as copper chloride and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of 4-(Thiophen-2-yl)butan-2-amine may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups like halogens or nitro groups .
Scientific Research Applications
4-(Thiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)butan-2-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered sulfur-containing ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
4-(Thiophen-2-yl)butan-2-amine is unique due to the presence of both the thiophene ring and the butan-2-amine chain.
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3 |
InChI Key |
MIHAZAIACBAVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.